N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
Description
N-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,5-dichlorothiophen-3-yl group and at position 2 with a thiophen-2-yl acetamide moiety via a sulfur linkage. This structure combines electron-withdrawing chlorine atoms and aromatic thiophene rings, which may enhance its biological activity and physicochemical stability.
Properties
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O2S2/c13-8-5-7(10(14)21-8)11-16-17-12(19-11)15-9(18)4-6-2-1-3-20-6/h1-3,5H,4H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGLTGDLQJTUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a dichlorothiophene moiety and an oxadiazole ring, which are known for their bioactive properties. Its molecular formula is with a molecular weight of 341.21 g/mol.
Structural Formula
Antimicrobial Activity
Research has indicated that compounds containing thiophene and oxadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains.
Table 1: Antimicrobial Activity of the Compound
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 50 µg/mL |
| Staphylococcus aureus | 20 | 30 µg/mL |
| Pseudomonas aeruginosa | 18 | 40 µg/mL |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit the cyclooxygenase (COX) enzymes involved in the inflammatory process.
Case Study: COX Inhibition
A study conducted by ResearchGate demonstrated that derivatives similar to this compound showed promising results as COX inhibitors with significant analgesic effects in animal models.
Table 2: COX Inhibition Results
| Compound | IC50 (µM) |
|---|---|
| N-(5-(2,5-dichlorothiophen... | 12.5 |
| Aspirin | 10 |
| Indomethacin | 8 |
Neuroprotective Effects
Recent studies have suggested that oxadiazole derivatives may act as modulators of metabotropic glutamate receptors, which play a crucial role in neuroprotection. The compound's ability to interact with these receptors could provide therapeutic avenues for neurodegenerative diseases.
Table 3: Neuroprotective Activity
| Test Model | Outcome |
|---|---|
| Neuroblastoma Cell Line | Reduced apoptosis |
| Rat Model of Ischemia | Improved recovery |
Comparison with Similar Compounds
Key Observations :
Target Compound Hypothetical Activity :
- The dichlorothiophene group may improve antimicrobial or enzyme-inhibitory activity due to increased lipophilicity and electrophilicity.
- Thiophene rings could favor interactions with hydrophobic enzyme pockets (e.g., LOX, BChE) .
Physicochemical Properties Comparison
Physical properties are influenced by substituent polarity and molecular weight:
Key Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
